2-Bromo-5-nitrotoluene
Overview
Description
2-Bromo-5-nitrotoluene is an organic compound with the molecular formula C₇H₆BrNO₂. It is a derivative of toluene, where the methyl group is substituted with a bromine atom and a nitro group at the 2 and 5 positions, respectively. This compound is commonly used as an intermediate in organic synthesis and has various applications in the chemical industry.
Mechanism of Action
Target of Action
It is known that nitroaromatic compounds like 2-bromo-5-nitrotoluene often interact with various enzymes and proteins within a biological system .
Mode of Action
It is known that nitroaromatic compounds can undergo various reactions such as reduction, which can lead to the formation of reactive intermediates . These intermediates can then interact with cellular targets, leading to various cellular changes .
Biochemical Pathways
For instance, they can inhibit the action of certain enzymes, disrupt cellular respiration, and interfere with the synthesis of DNA, RNA, and proteins .
Pharmacokinetics
Like other nitroaromatic compounds, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in urine and feces .
Result of Action
Nitroaromatic compounds can cause oxidative stress, dna damage, and cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-5-nitrotoluene can be synthesized through a multi-step process involving nitration and bromination of toluene. The typical synthetic route includes:
Nitration: Toluene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce nitrotoluene.
Bromination: The nitrotoluene is then brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield this compound
Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, reaction time, and the concentration of reagents to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-nitrotoluene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Coupling: Boronic acids or esters with palladium catalysts under basic conditions
Major Products:
Substitution: Various substituted toluenes depending on the nucleophile used.
Reduction: 2-Bromo-5-aminotoluene.
Scientific Research Applications
2-Bromo-5-nitrotoluene is utilized in several scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the development of biologically active compounds.
Medicine: As a precursor in the synthesis of pharmaceutical agents.
Industry: In the production of dyes, agrochemicals, and other specialty chemicals
Comparison with Similar Compounds
- 2-Bromo-4-nitrotoluene
- 2-Bromo-6-nitrotoluene
- 4-Bromo-2-nitrotoluene
- 5-Bromo-2-nitrotoluene
Comparison: 2-Bromo-5-nitrotoluene is unique due to the specific positioning of the bromine and nitro groups, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, it may exhibit different reactivity patterns and selectivity in chemical reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
1-bromo-2-methyl-4-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-5-4-6(9(10)11)2-3-7(5)8/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIMGPQVBNICCGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10991930 | |
Record name | 1-Bromo-2-methyl-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10991930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7149-70-4 | |
Record name | 1-Bromo-2-methyl-4-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7149-70-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7149-70-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72323 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Bromo-2-methyl-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10991930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-5-nitrotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.711 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using 2-Bromo-5-nitrotoluene in the synthesis of hexahydrohexaborate derivatives?
A1: this compound serves as a starting material for synthesizing aryl-substituted hexahydrohexaborate derivatives. [] This is significant because it allows for the introduction of aryl substituents onto the boron cluster, potentially influencing the compound's properties and reactivity. The research highlights the synthesis of Cs2[B6H5(C6H3-1-(CH3)-5-(NO2))], a novel compound featuring a 2-methyl-4-nitrophenyl substituent attached to the B6 cluster. [] This demonstrates the viability of using this compound as a building block for creating diverse hexaborate derivatives.
Q2: How does the research characterize the newly synthesized hexaborate derivatives?
A2: The research employs a combination of techniques to characterize the synthesized hexaborate derivatives. 11B Nuclear Magnetic Resonance (NMR) spectroscopy confirms the presence of a monosubstituted B6 cluster, indicating that only one aryl group is attached to the boron framework. [] Infrared (IR) and Raman spectroscopy provide insights into the vibrational modes of various bonds (B-B, B-H, C-H, C-C, and N-O) within the molecule, further confirming the successful incorporation of the aryl substituent. [] Additionally, in the case of (CH2Py2)[B6Cl5(1,4-Ph(NO2))]CH3CN, single-crystal X-ray diffraction analysis was utilized to determine the compound's crystal structure and confirm its composition. []
Q3: Are there any computational studies related to this compound?
A3: Yes, Density Functional Theory (DFT) has been employed to study this compound. [] This computational approach allows researchers to calculate molecular properties, such as vibrational frequencies, and compare them to experimental data. Additionally, DFT can be used to analyze the compound's electronic structure, providing insights into its reactivity and potential applications. [] This type of computational analysis can guide further experimental investigations and contribute to a deeper understanding of the compound's behavior.
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